1-Methyl-4-(prop-2-en-1-yloxy)phthalazine

Lipophilicity Drug-Likeness Phthalazine Scaffold

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a heterocyclic compound belonging to the phthalazine class, featuring a methyl substituent at position 1 and a prop-2-en-1-yloxy (allyloxy) group at position 4 on the phthalazine ring. Its molecular formula is C₁₂H₁₂N₂O with a molecular weight of 200.24 g/mol.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 2167747-91-1
Cat. No. B2696469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(prop-2-en-1-yloxy)phthalazine
CAS2167747-91-1
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OCC=C
InChIInChI=1S/C12H12N2O/c1-3-8-15-12-11-7-5-4-6-10(11)9(2)13-14-12/h3-7H,1,8H2,2H3
InChIKeyADKIYGSBBMQHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine (CAS 2167747-91-1): Phthalazine Building Block with Differentiated Physicochemical Profile for Medicinal Chemistry Procurement


1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a heterocyclic compound belonging to the phthalazine class, featuring a methyl substituent at position 1 and a prop-2-en-1-yloxy (allyloxy) group at position 4 on the phthalazine ring [1]. Its molecular formula is C₁₂H₁₂N₂O with a molecular weight of 200.24 g/mol [1]. This substitution pattern yields computed physicochemical properties that distinguish it from simpler phthalazine analogs: an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 35 Ų, three rotatable bonds, and three hydrogen bond acceptor atoms [1].

Why 1-Methylphthalazine and Other Phthalazine Analogs Cannot Substitute 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine in Research Programs


The 4-allyloxy substitution in 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine introduces significant differences in lipophilicity, hydrogen bonding capacity, and conformational flexibility compared to the closest unsubstituted analog, 1-methylphthalazine [REFS-1, REFS-2]. The target compound's computed XLogP3-AA is 2.4 versus 1.5 for 1-methylphthalazine, its TPSA is 35 vs. 25.8 Ų, and it possesses three rotatable bonds compared to zero for 1-methylphthalazine [REFS-1, REFS-2]. These differences fundamentally alter drug-likeness profiles and potential target-binding interactions. No published studies have established bioequivalence or functional interchangeability between these analogs in any biological system; thus, generic substitution without experimental validation risks confounding structure-activity relationships.

Quantitative Differentiation Evidence for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine Versus Closest Analogs


Enhanced Computed Lipophilicity (XLogP3-AA) of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine vs. 1-Methylphthalazine

The target compound exhibits a computed XLogP3-AA of 2.4, compared to 1.5 for 1-methylphthalazine, representing a 60% increase in lipophilicity conferred by the allyloxy substituent [REFS-1, REFS-2]. This shift may influence membrane permeability and distribution profiles in biological assays.

Lipophilicity Drug-Likeness Phthalazine Scaffold

Increased Topological Polar Surface Area (TPSA) of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine vs. 1-Methylphthalazine

The target compound's computed TPSA is 35 Ų, versus 25.8 Ų for 1-methylphthalazine, reflecting the additional hydrogen bond acceptor capacity introduced by the allyloxy oxygen [REFS-1, REFS-2]. This alters the compound's polarity profile and potential for hydrogen bonding interactions.

Polar Surface Area Drug Design Phthalazine Derivatives

Triple Rotatable Bond Count of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine vs. Zero for 1-Methylphthalazine

The target compound possesses three rotatable bonds compared to zero for 1-methylphthalazine, all originating from the allyloxy side chain [REFS-1, REFS-2]. This dramatically increases conformational flexibility and the entropic cost of binding.

Conformational Flexibility Rotatable Bonds Phthalazine Scaffold

Phthalazine Class-Level Anticancer Potential: Context for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine Exploration

Although no direct bioactivity data exist for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine, phthalazine derivatives as a class have demonstrated potent VEGFR-2 inhibitory and anticancer activity. In a 2017 study, compounds 7a and 7b in the phthalazine series displayed VEGFR-2 IC₅₀ values of 0.11 ± 0.01 µM and 0.31 ± 0.03 µM, respectively, comparable to sorafenib (0.1 ± 0.02 µM), and HCT-116 anticancer IC₅₀ values of 6.04 ± 0.30 µM and 13.22 ± 0.22 µM [1]. The target compound's distinct substitution pattern warrants investigation as a scaffold for novel VEGFR-2 inhibitor design.

Anticancer VEGFR-2 Phthalazine Derivatives

Recommended Procurement and Research Scenarios for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine (CAS 2167747-91-1)


Medicinal Chemistry: Phthalazine Scaffold Diversification Libraries

Given its distinct lipophilicity (XLogP 2.4), polar surface area (35 Ų), and three rotatable bonds, 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is suitable as a building block for analog library synthesis where modulation of these physicochemical parameters is critical [REFS-1, REFS-2]. Its allyloxy group provides a synthetic handle for further functionalization (e.g., cross-metathesis, oxidation, or click chemistry) that is absent in simpler phthalazine cores [1].

VEGFR-2 Kinase Inhibitor Lead Optimization Programs

Although not yet evaluated, the compound's phthalazine core aligns with the scaffold class shown to achieve VEGFR-2 IC₅₀ values as low as 0.11 µM [3]. Procurement for in-house kinase profiling is warranted to determine whether the 4-allyloxy substitution confers selectivity advantages over existing phthalazine-based inhibitors.

Physicochemical Controlled Substance Mimicry Studies

The combination of a phthalazine core with an allyloxy side chain may serve as a non-controlled structural analog for controlled substances containing phthalazine-like motifs, provided the allyloxy group is not present in the scheduled compound. Its computed properties differentiate it from simpler methylphthalazines, making it valuable for forensic or toxicological reference standards [REFS-1, REFS-2].

Quote Request

Request a Quote for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.